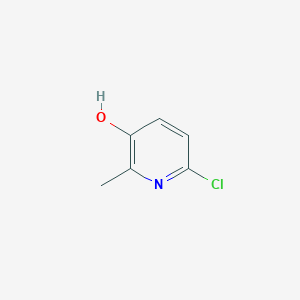

6-Chloro-2-methylpyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUKVIWQEQZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-methylpyridin-3-ol: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged platform" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after heterocyclic motif in the design of bioactive molecules.[1] Within this important class of compounds, functionalized pyridines such as 6-Chloro-2-methylpyridin-3-ol serve as versatile building blocks, offering multiple reaction sites for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthetic utility, potential applications in drug discovery, and essential protocols for its handling and analysis. The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine ring endows this molecule with a distinct reactivity profile, making it a valuable intermediate for creating novel chemical entities targeting a wide range of diseases.[3][4]

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in research and development. These properties influence its solubility, reactivity, and suitability for various analytical techniques.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 218770-02-6 | PubChem, Biosynth[5][6][7] |

| Molecular Formula | C₆H₆ClNO | PubChem[5] |

| SMILES | CC1=C(C=CC(=N1)Cl)O | PubChem[5] |

| InChIKey | WMUKVIWQEQZDPP-UHFFFAOYSA-N | PubChem[5] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | PubChem[5] |

| Purity | Min. 95% | CymitQuimica[8] |

| XLogP3 | 1.9 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[5] |

Part 2: Synthesis, Reactivity, and Mechanistic Considerations

The synthetic utility of this compound stems from the specific reactivity of its functional groups. The chlorine atom at the 6-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution. The hydroxyl group at the 3-position can be derivatized, and the pyridine ring itself can undergo further modifications.

Conceptual Synthetic Workflow

Caption: Conceptual synthetic pathway for this compound.

Key Reactions and Mechanistic Insights

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine ring nitrogen. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, providing a straightforward method for generating diverse libraries of substituted pyridines.

-

Derivatization of the Hydroxyl Group: The hydroxyl group at the 3-position can be readily converted into ethers, esters, or other functional groups. This is particularly useful in drug development for modulating the pharmacokinetic properties of a lead compound.

-

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, the activating effect of the hydroxyl and methyl groups can facilitate reactions at other positions on the ring under appropriate conditions.

Part 3: Applications in Drug Discovery and Development

The structural motifs present in this compound are found in a variety of biologically active compounds. Its utility as a synthetic intermediate makes it a valuable tool for the development of new therapeutic agents.[3][4]

Role as a Versatile Scaffold

The pyridine ring is a key component of many pharmaceuticals, including those for treating tuberculosis, HIV/AIDS, cancer, and hypertension.[2] this compound provides a pre-functionalized pyridine core that can be elaborated into more complex molecules. For instance, related chloro-nitro-methylpyridines are used to synthesize drug candidates for inflammatory conditions and cancers.[3]

Workflow in a Drug Discovery Cascade

The following diagram illustrates how this compound could be integrated into a typical drug discovery workflow.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C6H6ClNO | CID 45079699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 218770-02-6 | TIA77002 [biosynth.com]

- 7. 218770-02-6|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

Introduction: The Strategic Value of Substituted Pyridines in Modern Research

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methylpyridin-3-ol

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive molecules and functional materials.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it an ideal framework for designing targeted therapeutics. The strategic introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a molecule's physicochemical properties, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

This compound is a heterocyclic building block of significant interest. Its trifunctional nature—a nucleophilic hydroxyl group, a reactive chloro-substituent, and a methyl group—offers multiple avenues for synthetic elaboration. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery, agrochemical synthesis, and materials development. This guide provides a comprehensive overview of these properties, grounded in established analytical methodologies and interpreted from the perspective of a seasoned research and development scientist.

Part 1: Molecular Identity and Computed Properties

A precise understanding of a compound's identity and fundamental molecular properties is the bedrock of all subsequent experimental work. These identifiers and computed values serve as the primary reference points for structural confirmation, stoichiometric calculations, and predictive modeling.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 218770-02-6 | PubChem[5] |

| Molecular Formula | C₆H₆ClNO | PubChem[5] |

| Molecular Weight | 143.57 g/mol | PubChem[5] |

| Canonical SMILES | CC1=C(C=CC(=N1)Cl)O | PubChem[5] |

| InChIKey | WMUKVIWQEQZDPP-UHFFFAOYSA-N | PubChem[5] |

| Computed LogP (XLogP3) | 1.9 | PubChem[5] |

Part 2: Core Physicochemical Characterization: Protocols and Rationale

The following sections detail the experimental methodologies for determining the key physicochemical parameters that govern the behavior of this compound in a research and development setting. The protocols are presented as self-validating systems, emphasizing the causality behind each experimental choice.

Melting Point and Thermal Stability

Expertise & Experience: The melting point is a primary indicator of a compound's purity and the strength of its crystal lattice. A sharp, well-defined melting point is indicative of high purity. For drug development professionals, this value influences decisions related to formulation, storage, and stability. We utilize Differential Scanning Calorimetry (DSC) as it provides more information than a simple melting point apparatus, offering insights into phase transitions, decomposition, and polymorphism.

Experimental Protocol: Determination of Melting Point by DSC

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Rationale: A small sample mass minimizes thermal gradients within the sample, leading to a sharper, more accurate transition peak.

-

-

Pan Sealing: Crimp the pan with an aluminum lid. Perforate the lid to allow for the escape of any potential volatiles.

-

Rationale: A perforated lid prevents pressure buildup, which could distort the thermal profile, while still maintaining a controlled atmosphere around the sample.

-

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Rationale: An inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal events are intrinsic to the compound itself.

-

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min.

-

Rationale: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to calculate the enthalpy of fusion.

Visualization: DSC Experimental Workflow

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is arguably one of the most critical physicochemical properties for any potential therapeutic agent. Poor solubility can lead to low bioavailability and challenging formulation development. The shake-flask method, while low-throughput, remains the gold standard for its accuracy and thermodynamic relevance.

Experimental Protocol: Shake-Flask Solubility Assay (pH 7.4)

-

Buffer Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.

-

Rationale: A buffered medium at physiological pH provides data relevant to in vivo conditions and prevents pH shifts upon dissolution of the acidic compound.

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of the pH 7.4 buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Rationale: Using an excess of solid ensures that a saturated solution is achieved, representing the true thermodynamic solubility limit.

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours.

-

Rationale: Extended equilibration is necessary to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

-

-

Sample Processing:

-

Allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) to remove any undissolved particulates.

-

Rationale: Filtration is a critical step. Failure to remove fine particulates will lead to a gross overestimation of solubility. The filter material should be chosen to minimize non-specific binding of the analyte.

-

-

Quantification:

-

Dilute the filtered sample with an appropriate mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

Rationale: HPLC-UV is a robust and widely available technique for the accurate quantification of chromophoric compounds like this pyridine derivative.

-

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity Constant (pKa)

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the phenolic hydroxyl group is expected to be acidic. This pKa value is critical as the charge state of a molecule dramatically affects its solubility, membrane permeability, and interaction with biological targets. Potentiometric titration is a classic and reliable method for its determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO, to ensure complete dissolution.

-

Rationale: A co-solvent is often necessary for organic molecules with limited water solubility. The results can be extrapolated to 100% aqueous conditions using Yasuda-Shedlovsky plots if required.

-

-

Titration Setup:

-

Place the solution in a thermostatted vessel at 25°C.

-

Calibrate a high-quality pH electrode using standard buffers (e.g., pH 4, 7, 10).

-

Immerse the calibrated pH electrode and a micro-burette tip into the solution.

-

-

Titration:

-

Slowly titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

-

Record the pH of the solution after each incremental addition of the titrant.

-

Rationale: The addition of a strong base deprotonates the acidic hydroxyl group, causing a characteristic change in the solution's pH.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the acid has been neutralized).

-

Visualization: pKa Determination Workflow

Caption: Workflow for Potentiometric pKa Determination.

Part 3: Spectroscopic Profile for Structural Elucidation

Expertise & Experience: Spectroscopic analysis is non-negotiable for confirming the chemical identity and structure of a compound. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint. While experimental data is not publicly available, a senior scientist can predict the expected signals with high confidence based on the known structure.

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic region: Two doublets in the 6.5-7.5 ppm range, corresponding to the two protons on the pyridine ring. - Methyl group: A singlet around 2.2-2.5 ppm. - Hydroxyl proton: A broad singlet, chemical shift highly dependent on solvent and concentration. |

| ¹³C NMR | - Six distinct signals are expected. - Aromatic carbons: Signals between ~110-160 ppm. - Methyl carbon: A signal in the aliphatic region, ~15-25 ppm. |

| IR Spectroscopy | - Broad O-H stretch around 3200-3400 cm⁻¹. - Aromatic C=C and C=N stretches in the 1400-1600 cm⁻¹ region. - C-Cl stretch typically in the 600-800 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 143. - Isotopic Pattern: A characteristic M+2 peak at m/z 145 with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom. |

Part 4: Safety and Handling

Trustworthiness: A thorough understanding of a chemical's hazards is essential for safe laboratory practice. The following information is synthesized from aggregated GHS data.

GHS Hazard Summary [5]

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Laboratory Practices

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[7]

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound presents a physicochemical profile characteristic of a versatile synthetic intermediate. Its predicted moderate lipophilicity (LogP ~1.9) suggests a balance between aqueous solubility and membrane permeability, a desirable starting point for drug design. The presence of an acidic hydroxyl group ensures its properties will be pH-dependent, a factor that must be considered in any biological or formulation context. The protocols and expert rationale provided in this guide establish a robust framework for the empirical characterization of this and similar compounds, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (6-Chloro-2-methylpyridin-3-YL)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylpyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-nitropyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

U.S. Geological Survey. (n.d.). Table 6. Method detection limits or minimum reporting levels and analytical techniques. Retrieved from [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,2'-Dithiobis(benzothiazole). Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 6-Chloro-2-pyridinamine. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. This compound | C6H6ClNO | CID 45079699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

6-Chloro-2-methylpyridin-3-ol molecular structure and weight

An In-Depth Technical Guide to 6-Chloro-2-methylpyridin-3-ol: Molecular Structure and Physicochemical Properties

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical insights into the compound's characterization.

Introduction and Compound Significance

This compound is a substituted pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its presence in numerous pharmaceuticals and bioactive molecules. The specific substitution pattern of this compound—featuring a halogen (chloro), an alkyl group (methyl), and a hydroxyl group—creates a unique electronic and steric profile, making it a valuable building block for chemical synthesis and a potential candidate for further investigation in drug discovery programs. Understanding its precise molecular structure and properties is the foundational first step for any research application, from reaction design to computational modeling.

Molecular Structure and Identification

The structural identity of a chemical compound is unequivocally established through a combination of its systematic name, molecular formula, and unique identifiers, which are crucial for database searches and regulatory compliance.

Chemical Identity

The IUPAC name provides a non-ambiguous description of the atomic connectivity. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, which is essential for tracking the compound in literature and chemical inventories.

Structural Representation

The core of this compound is a six-membered pyridine ring. The substituents are positioned as follows:

-

A chloro (Cl) group is attached to carbon atom 6.

-

A methyl (CH₃) group is attached to carbon atom 2.

-

A hydroxyl (OH) group is attached to carbon atom 3.

This arrangement dictates the molecule's reactivity, polarity, and potential for intermolecular interactions, such as hydrogen bonding, which is critical for its biological activity and physical properties.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Computational Properties

A compound's quantitative properties are essential for predicting its behavior in various experimental and biological systems. The data below is summarized for clarity and ease of comparison.

| Property | Value | Source |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| Exact Mass | 143.0137915 Da | PubChem[1] |

| Molecular Formula | C₆H₆ClNO | PubChem[1] |

| CAS Number | 218770-02-6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

Expertise & Causality:

-

The molecular weight (143.57 g/mol ) is fundamental for all stoichiometric calculations, such as preparing solutions of a specific molarity or determining reaction yields.[1]

-

The exact mass (143.0137915 Da) is the theoretically exact mass of a single molecule based on its isotopic composition.[1] This value is critically important for high-resolution mass spectrometry (HRMS), which is used to confirm the elemental composition of a synthesized compound, thereby validating its identity.

-

The presence of one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group) suggests that the molecule will be moderately polar and capable of engaging in specific interactions with biological targets like proteins.[1]

Experimental Protocol: Identity and Purity Confirmation via LC-MS

To ensure the trustworthiness of any research conducted with this compound, its identity and purity must be rigorously confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard and powerful technique for this purpose.

Objective: To confirm the molecular weight and assess the purity of a synthesized batch of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution. The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the mobile phase.

-

Perform a 1:100 dilution of the stock solution for analysis. This prevents overloading the LC column and the mass spectrometer detector.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is chosen for its versatility in retaining moderately polar organic molecules.

-

Mobile Phase A: Water + 0.1% Formic Acid. Formic acid is added to acidify the mobile phase, which improves the peak shape and enhances ionization efficiency in the mass spectrometer.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. A gradient is used to ensure elution of the compound with good peak shape and to wash out any potential impurities.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization Positive (ESI+). ESI is a soft ionization technique suitable for polar molecules. The positive mode is selected because the pyridine nitrogen is basic and readily protonated.

-

Mass Range: Scan from m/z 50 to 500. This range comfortably includes the expected molecular ion.

-

Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺. The theoretical m/z would be 144.0210 (calculated from the exact mass of 143.0138 + mass of a proton).

-

Self-Validating System & Trustworthiness: The LC provides a retention time characteristic of the compound under specific conditions and separates it from impurities. The MS provides the mass-to-charge ratio (m/z), which serves as a highly specific identifier. A pure sample will show a single major peak in the LC chromatogram, and the corresponding mass spectrum for that peak will show a dominant ion at the expected m/z of [M+H]⁺. This dual confirmation provides high confidence in the sample's identity and purity.

Caption: Experimental workflow for identity and purity confirmation by LC-MS.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 143.57 g/mol . Its structure, featuring a combination of chloro, methyl, and hydroxyl functional groups on a pyridine ring, provides a versatile platform for chemical synthesis and potential biological applications. The robust analytical methods outlined in this guide, such as LC-MS, are essential for validating its identity and purity, ensuring the integrity and reproducibility of any subsequent research and development efforts.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Spectral data for 6-Chloro-2-methylpyridin-3-ol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Data of 6-Chloro-2-methylpyridin-3-ol

This guide provides a comprehensive analysis of the spectral data for this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document leverages high-quality predicted spectral data, interpreted with established principles of spectroscopy and supported by data from analogous structures. This approach provides a robust framework for the characterization of this compound and similar molecules.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with a chloro group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. These substituents create a distinct electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity and purity of the compound in research and development settings.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in CDCl₃ is summarized in the table below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | H4 |

| ~6.80 | d | 1H | H5 |

| ~5.50 | br s | 1H | OH |

| ~2.45 | s | 3H | CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H4 and H5): The pyridine ring has two aromatic protons. The proton at the 4-position (H4) is expected to be downfield (~7.15 ppm) due to the deshielding effects of the adjacent nitrogen and the electron-withdrawing chloro group. The proton at the 5-position (H5) is expected to be slightly upfield (~6.80 ppm) in comparison. These two protons would appear as doublets due to coupling with each other.

-

Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet around 5.50 ppm. Its chemical shift can be variable and is dependent on concentration and temperature. This peak would disappear upon the addition of D₂O, confirming its assignment.

-

Methyl Protons (CH₃): The three protons of the methyl group at the 2-position are in the same chemical environment and are expected to appear as a singlet around 2.45 ppm. The singlet nature arises from the absence of adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments within a molecule.

Experimental Protocol for ¹³C NMR

The sample preparation and instrumentation for ¹³C NMR are similar to that of ¹H NMR. However, due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a good spectrum. Proton decoupling is commonly used to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C6 |

| ~148.0 | C2 |

| ~145.0 | C3 |

| ~125.0 | C4 |

| ~115.0 | C5 |

| ~20.0 | CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

C6 Carbon: The carbon atom attached to the chlorine (C6) is expected to be significantly downfield (~155.0 ppm) due to the electronegativity of the chlorine atom.

-

C2 and C3 Carbons: The carbon bearing the methyl group (C2) and the carbon with the hydroxyl group (C3) are also expected to be downfield (~148.0 ppm and ~145.0 ppm, respectively) due to the influence of the attached heteroatoms and their position relative to the ring nitrogen.

-

C4 and C5 Carbons: The two CH carbons of the pyridine ring (C4 and C5) are predicted to appear at ~125.0 ppm and ~115.0 ppm, respectively.

-

Methyl Carbon (CH₃): The methyl carbon is expected to be the most upfield signal (~20.0 ppm), which is characteristic of an alkyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

An IR spectrum can be obtained using various techniques, such as:

-

KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Frequencies

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Methyl |

| 1600-1550 | C=N stretch | Pyridine ring |

| 1500-1400 | C=C stretch | Pyridine ring |

| 1250-1150 | C-O stretch | Phenolic |

| 800-700 | C-Cl stretch | Chloro-aromatic |

Interpretation of the IR Spectrum

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group's O-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200 cm⁻¹ would correspond to the C-O stretching of the phenolic hydroxyl group.

-

C-Cl Stretch: The C-Cl stretching vibration for a chloro-aromatic compound is typically observed in the 800-700 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules is Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺˙).

-

Fragmentation: The high-energy molecular ion often fragments into smaller, charged species.

-

Detection: The charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₆H₆ClNO) is 143.57 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum is expected to show a characteristic M⁺˙ and M+2 peak in an approximate 3:1 ratio.

| Predicted m/z | Proposed Fragment |

| 143/145 | [M]⁺˙ (Molecular ion) |

| 128/130 | [M - CH₃]⁺ |

| 108 | [M - Cl]⁺ |

| 79 | [C₅H₄N]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

-

Molecular Ion: The molecular ion peak at m/z 143 (for ³⁵Cl) and 145 (for ³⁷Cl) would confirm the molecular weight of the compound.[1]

-

Loss of a Methyl Radical: Fragmentation of the molecular ion could involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 128/130.

-

Loss of a Chlorine Radical: A common fragmentation pathway for chloropyridines is the loss of a chlorine radical (•Cl), leading to a fragment ion at m/z 108.[1]

-

Loss of HCN: Another potential fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, which is a characteristic fragmentation for nitrogen-containing heterocycles.[1]

Caption: Proposed mass spectral fragmentation pathway for this compound.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a comprehensive spectroscopic profile of this compound. The predicted data are consistent with the known effects of the chloro, methyl, and hydroxyl substituents on the pyridine ring. This guide serves as a valuable resource for the identification and characterization of this compound, demonstrating the power of predictive spectroscopy in modern chemical research.

References

- Vertex AI Search. (2025). Mass Spectrum of 2-Chloropyridine.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

Sources

Solubility Profiling of 6-Chloro-2-methylpyridin-3-ol: A Methodological Framework for Researchers in Pharmaceutical and Chemical Development

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a cornerstone of process development, formulation science, and drug discovery.[1][2][3] Poor solubility can impede reaction kinetics, complicate purification, and severely limit the bioavailability of a potential therapeutic agent.[2][4] This technical guide provides a comprehensive framework for determining the solubility of 6-Chloro-2-methylpyridin-3-ol, a vital heterocyclic building block, in a range of organic solvents. Rather than presenting a static list of solubility values, this document offers a detailed, field-proven methodology, empowering researchers to generate high-quality, reliable solubility data tailored to their specific process conditions. We will delve into the physicochemical rationale behind solvent selection, provide a step-by-step experimental protocol grounded in the principles of equilibrium solubility determination, and discuss the analytical techniques required for accurate quantification. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible approach to solubility screening.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative with a molecular structure that presents unique challenges and opportunities for solubility. Its structure features a polar hydroxyl group capable of hydrogen bonding, a moderately nonpolar chloromethylpyridine core, and a nitrogen atom that can act as a hydrogen bond acceptor. Understanding how this molecule interacts with various solvents is paramount for its effective use in synthesis and formulation.

Solubility is not merely a physical constant; it is a critical determinant of an API's journey from a chemical entity to a therapeutic product.[4][5] It influences:

-

Process Chemistry: Solvent selection for synthesis, crystallization, and purification is dictated by the solubility of the target compound and its impurities.

-

Formulation Development: Achieving the desired drug concentration in a final dosage form, whether oral, parenteral, or topical, depends on its solubility in chosen excipients.[6]

-

Bioavailability: For orally administered drugs, the API must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[2][3] Low aqueous solubility is a major hurdle for more than 40% of new chemical entities.[2]

This guide provides the foundational methodology to systematically investigate the solubility of this compound, enabling informed decisions in process scale-up and formulation design.

Physicochemical Profile of this compound

A thorough understanding of the solute's intrinsic properties is the first step in designing a solubility study.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | PubChem[7] |

| Molecular Weight | 143.57 g/mol | PubChem[7] |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 218770-02-6 | PubChem[7] |

| Appearance | Solid (predicted) | --- |

Below is the chemical structure of this compound, which dictates its interaction with solvents.

Caption: Chemical structure of this compound.

Designing a Robust Solubility Screening Protocol

A successful solubility study is built on a logical and systematic workflow. The objective is to determine the equilibrium solubility—the maximum amount of a substance that can dissolve in a solvent at equilibrium—under defined conditions.[5]

Caption: Experimental workflow for solubility determination.

Rationale for Solvent Selection

The choice of solvents is critical. A well-chosen panel should span a range of polarities, hydrogen bonding capabilities, and chemical classes relevant to pharmaceutical processing.

Table 2: Recommended Solvent Panel for Initial Screening

| Solvent Class | Example Solvents | Rationale |

| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; commonly used in synthesis and crystallization. |

| Aprotic Polar | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High dielectric constants, can dissolve polar compounds without donating protons. |

| Ethers | Tetrahydrofuran (THF), Methyl t-butyl ether (MTBE) | Moderate polarity, good for dissolving less polar compounds. |

| Esters | Ethyl Acetate | Common solvent for extraction and chromatography. |

| Chlorinated | Dichloromethane (DCM) | Effective for a wide range of organic compounds; often used in synthesis.[8] |

| Hydrocarbons | Heptane, Toluene | Nonpolar solvents, establish a lower bound for solubility. |

Ensuring Trustworthiness: The Self-Validating Protocol

To ensure the integrity of the results, the protocol must be self-validating. This is achieved by:

-

Using Excess Solute: The visible presence of undissolved solid at the end of the experiment is the primary confirmation that equilibrium saturation was achieved.

-

Equilibrium Confirmation: For a new compound, it is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued and equilibrium is reached.[9]

-

Triplicate Measurements: All determinations should be performed in at least triplicate to assess variability and ensure reproducibility.[9]

-

Temperature Control: Solubility is highly temperature-dependent. Experiments should be conducted in a thermostatically controlled environment (e.g., shaker incubator at 37 ± 1 °C for biopharmaceutical relevance).[9]

Detailed Experimental Protocol: Isothermal Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4]

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL) with PTFE-lined caps

-

Thermostatically controlled orbital shaker

-

Syringes and syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Step-by-Step Procedure:

-

Preparation of Stock Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Methanol or Acetonitrile) to create a concentrated stock solution.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 5-6 standards) that will bracket the expected solubility range.

-

-

Sample Preparation:

-

For each solvent to be tested, label three vials.

-

Add approximately 2 mL of the solvent to each vial. Record the exact volume or weight.

-

Add an excess amount of this compound to each vial (e.g., 20-30 mg). The key is to ensure a significant amount of solid material remains undissolved.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in the orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a moderate speed (e.g., 150-200 RPM) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vials and allow the contents to settle for approximately 30 minutes in the same temperature-controlled environment.

-

Carefully draw the supernatant into a syringe. Crucially, avoid aspirating any solid material.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, labeled collection vial (e.g., an HPLC vial). This step removes fine particulates that could otherwise lead to an overestimation of solubility. Discard the first few drops of the filtrate to saturate the filter membrane.

-

-

Quantification:

-

Dilute the filtered samples as necessary with the mobile phase (for HPLC) or an appropriate solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of this compound in the diluted samples using the regression equation from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

-

Data Presentation

All generated data should be compiled into a clear, comparative table. This allows for easy interpretation of solubility trends across different solvent classes.

Table 3: Solubility Data Template for this compound at [T] °C

| Solvent | Solvent Class | Solubility (mg/mL) ± SD (n=3) | Molar Solubility (mol/L) ± SD (n=3) |

| Methanol | Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Protic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Aprotic Polar | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] |

| Heptane | Hydrocarbon | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | ... | ... | ... |

Conclusion

Determining the solubility of this compound in organic solvents is not a trivial exercise but a fundamental requirement for its successful application in pharmaceutical and chemical development. By employing the systematic, self-validating methodology outlined in this guide, researchers can generate high-quality, reliable data. This data is essential for guiding solvent selection in synthesis and purification, predicting potential challenges in formulation, and ultimately accelerating the development timeline. A rigorous, in-house understanding of an API's solubility profile is an invaluable asset that mitigates risks and enables rational, data-driven project decisions.

References

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). alwsci Blogs.

- Drug solubility studies: Significance and symbolism. (2025).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Ionescu, C., & Trofor, A. (2020). The Importance of Solubility for New Drug Molecules. Medicina, 56(5), 246.

- This compound. PubChem. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.

- World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.

- 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses, Coll. Vol. 10, p.568 (2004); Vol. 79, p.121 (2002).

Sources

- 1. Drug solubility studies: Significance and symbolism [wisdomlib.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. This compound | C6H6ClNO | CID 45079699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. who.int [who.int]

Reactivity profile of 6-Chloro-2-methylpyridin-3-ol

An In-depth Technical Guide to the Reactivity Profile of 6-Chloro-2-methylpyridin-3-ol

Executive Summary

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern medicinal chemistry.[1] Its structure, featuring a pyridine core substituted with a chloro group, a methyl group, and a hydroxyl group, provides multiple strategic sites for chemical modification. This guide offers an in-depth analysis of the molecule's reactivity profile, tailored for researchers, scientists, and drug development professionals. We will explore the delicate interplay of the substituents, which governs the molecule's behavior in key synthetic transformations. The primary focus will be on the exceptional utility of the C6-chloro position as a handle for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Furthermore, we will dissect the regioselectivity of electrophilic aromatic substitution on the pyridine ring and the reactivity of the 3-hydroxyl group. This document is structured to provide not only procedural knowledge but also the underlying mechanistic rationale to empower chemists in designing innovative synthetic routes for drug discovery.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its unique electronic and structural features. The pyridine nitrogen atom acts as an electron sink, generally decreasing the ring's aromaticity and reactivity towards electrophiles compared to benzene. This is counterbalanced by the electron-donating effects of the hydroxyl and methyl groups, while the chlorine atom exerts a deactivating inductive effect.

A crucial aspect of pyridin-3-ols is their existence in equilibrium with their zwitterionic pyridinone tautomer. This equilibrium can be influenced by the solvent, pH, and the nature of other ring substituents, affecting the molecule's nucleophilicity and reaction pathways. Pyridinone scaffolds are recognized as important pharmacophores, capable of acting as hydrogen bond donors and acceptors, which is a key feature in fragment-based drug design and for kinase hinge-binding motifs.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₆ClNO | [4] |

| Molecular Weight | 143.57 g/mol | [4] |

| Monoisotopic Mass | 143.0137915 Da | [4] |

| XLogP3 | 1.9 | [4] |

| Canonical SMILES | CC1=C(C=CC(=N1)Cl)O | [4] |

Analysis of Substituent Effects on Reactivity

The regioselectivity of reactions involving this compound is dictated by the combined electronic effects of its substituents. Understanding these influences is critical for predicting reaction outcomes and designing synthetic strategies.

-

Pyridine Nitrogen: Inductively withdrawing (-I), deactivating the ring towards electrophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.

-

3-Hydroxyl Group (-OH): Strongly activating via resonance (+M) and deactivating via induction (-I). As a powerful ortho, para-director, it strongly activates the C2 and C4 positions for electrophilic attack.

-

2-Methyl Group (-CH₃): Weakly activating via induction (+I) and hyperconjugation. It directs electrophilic attack to the ortho (C3) and para (C6) positions.

-

6-Chloro Group (-Cl): Deactivating via a strong inductive effect (-I) but weakly donating via resonance (+M). It directs electrophilic attack to the ortho (C5) and para (C3) positions.

The net effect of these competing influences makes the C4 and C5 positions the most likely sites for electrophilic substitution, while the C6 position is primed for nucleophilic attack due to the strong electron-withdrawing nature of the adjacent ring nitrogen.

Reactions at the C6-Chloro Position: A Gateway to Functionalization

The chlorine atom at the 6-position is the most valuable synthetic handle on the molecule, enabling a variety of transformations to build molecular complexity.[5] Its reactivity is significantly enhanced by the adjacent electron-withdrawing pyridine nitrogen. The primary pathways for its functionalization are palladium-catalyzed cross-coupling and direct nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are cornerstones of modern organic synthesis, offering mild conditions and broad functional group tolerance.[6]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are prevalent motifs in pharmaceuticals.[5][7] The reaction couples the C6-chloro group with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base.[8]

Causality Behind Protocol Choices:

-

Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄, is required to initiate the catalytic cycle by oxidative addition into the C-Cl bond.

-

Ligand: Phosphine ligands (e.g., PPh₃, XPhos) are crucial. They stabilize the palladium center, enhance its reactivity, and facilitate the reductive elimination step. Sterically hindered ligands can often improve yields for challenging substrates.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.

-

Solvent: A mixture of an organic solvent (dioxane, toluene, or DMF) and water is typically used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 equiv.).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.

-

Reaction: Heat the mixture to 80–110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired product.[5]

For the introduction of nitrogen nucleophiles, the Buchwald-Hartwig amination is a powerful and versatile method, allowing for the formation of C-N bonds under relatively mild conditions with a broad scope of amine coupling partners.[9][10] This reaction has largely superseded harsher classical methods like the Ullmann condensation.[11]

Causality Behind Protocol Choices:

-

Catalyst System: This reaction requires a specific combination of a palladium precursor and a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, JohnPhos). The ligand's role is to promote the rate-limiting reductive elimination step that forms the C-N bond.[9][12]

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine in the catalytic cycle to form the palladium-amido complex necessary for reductive elimination.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic species.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.) to a reaction vessel.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1–1.3 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vessel and heat the mixture to 80–110 °C. Monitor the reaction progress by LC-MS.

-

Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry, and concentrate. Purify the crude product via column chromatography.[5]

Nucleophilic Aromatic Substitution (SNAr)

As a palladium-free alternative, direct SNAr offers a more straightforward path for C-N bond formation, particularly with strong amine nucleophiles. The reactivity of the C6-chloro group in SNAr is enhanced by the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate.[5][13][14]

Causality Behind Protocol Choices:

-

High Temperature: This method typically requires harsh conditions (120-180 °C) to overcome the activation energy barrier for the nucleophilic attack and disruption of the ring's aromaticity.[5][15]

-

Solvent: High-boiling polar aprotic solvents like DMSO or NMP are used to achieve the necessary temperatures and to help stabilize the charged intermediate.

-

Nucleophile: The reaction works best with strong nucleophiles (e.g., piperidine, morpholine) used in excess to drive the reaction to completion.

Protocol 3: General Procedure for SNAr with Amines

-

Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 equiv.) with an excess of the desired amine nucleophile (3.0–5.0 equiv.).

-

Solvent: Add a high-boiling solvent such as DMSO or NMP.

-

Reaction: Heat the mixture to 120–180 °C (conventional heating) or irradiate in a microwave reactor until the starting material is consumed.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine to remove the high-boiling solvent. Dry, concentrate, and purify by chromatography.[5]

Electrophilic Aromatic Substitution (EAS)

While the pyridine ring is inherently electron-deficient, the presence of the strongly activating 3-hydroxyl and weakly activating 2-methyl groups makes EAS feasible.[16][17] The directing effects of these groups will primarily guide incoming electrophiles to the C4 and C5 positions. The C4 position, being para to the hydroxyl group, is a particularly likely site of substitution.

Key EAS reactions include:

-

Nitration: Using HNO₃/H₂SO₄ to introduce a nitro group.

-

Halogenation: Using Br₂/FeBr₃ or Cl₂/AlCl₃ to install a bromo or chloro substituent.

-

Sulfonation: Using fuming H₂SO₄ to add a sulfonic acid group.

The precise conditions for these reactions would need to be carefully optimized to account for the potential sensitivity of the pyridinol scaffold.

The "Magic Chloro" Effect in Drug Discovery

The incorporation of a chlorine atom into a drug candidate, often referred to as the "magic chloro" effect, can lead to remarkable improvements in biological activity and pharmacokinetic properties.[18][19] There are currently over 250 FDA-approved drugs containing chlorine.[20] Replacing a hydrogen atom with chlorine can:

-

Enhance Potency: The chloro group can engage in favorable halogen bonding interactions with protein targets and fill hydrophobic pockets, increasing binding affinity.

-

Improve Metabolic Stability: The C-Cl bond is strong and can block sites of metabolic oxidation, thereby increasing the drug's half-life and in vivo exposure.[18][21]

-

Modulate Physicochemical Properties: Chlorine increases lipophilicity, which can affect cell permeability and absorption.

The this compound scaffold is therefore an excellent starting point for leveraging these benefits in a drug design campaign.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the versatile C6-chloro group. This position serves as a key anchor point for diversification through robust and well-understood synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The electronic nature of the ring, modulated by the interplay of activating and deactivating substituents, allows for further functionalization via electrophilic substitution. For medicinal chemists, this molecule offers a strategic platform for rapidly generating diverse libraries of compounds, enabling the exploration of structure-activity relationships and the optimization of drug candidates.

References

- A Comparative Guide to the Functionalization of 6-Chloropyridin-3-amine: A Survey of Reaction Products. Benchchem.

- An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. Benchchem.

- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

- Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.

- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate.

- A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. Benchchem.

- This compound | C6H6ClNO | CID 45079699. PubChem.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.

- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- This compound (C6H6ClNO). PubChemLite.

- Buchwald–Hartwig amination. Wikipedia.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Suzuki reaction. Wikipedia.

- 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube.

- "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. PubMed.

- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- nucleophilic aromatic substitutions. YouTube.

- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.

- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. This compound | C6H6ClNO | CID 45079699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drughunter.com [drughunter.com]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylpyridin-3-ol Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methylpyridin-3-ol is a pivotal building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the synthetic strategies for its precursors, with a primary focus on the synthesis of the key intermediate, 2-methyl-3-hydroxypyridine, and its subsequent regioselective chlorination. This document delves into the mechanistic underpinnings of the selected synthetic routes, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Pyridin-3-ol Scaffold

Substituted pyridin-3-ol moieties are privileged structures in drug discovery, appearing in a wide array of therapeutic agents. The unique electronic properties of the pyridine ring, coupled with the hydrogen-bonding capabilities of the hydroxyl group, allow for critical interactions with biological targets. The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position of the pyridin-3-ol core provides a handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. A thorough understanding of the synthesis of these precursors is therefore paramount for the efficient and cost-effective development of novel therapeutics.

Strategic Approaches to the Synthesis of 2-Methyl-3-hydroxypyridine

The synthesis of the foundational precursor, 2-methyl-3-hydroxypyridine, can be approached through several distinct pathways. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity of the final product.

Diels-Alder Approach: Reaction of Oxazoles with Ethylenic Compounds

A classic and versatile method for the construction of substituted pyridin-3-ols involves the Diels-Alder reaction between a 4-methyl-5-alkoxyoxazole and a suitable dienophile. This approach offers a high degree of convergence and allows for the introduction of various substituents on the pyridine ring.

The reaction proceeds through a [4+2] cycloaddition, forming a bicyclic adduct which, upon elimination of an alcohol and subsequent aromatization, yields the desired 2-methyl-3-hydroxypyridine derivative.[1] The choice of the ethylenic compound is critical as it dictates the substitution pattern at the 4 and 5-positions of the resulting pyridine ring.

Diagram 1: Diels-Alder approach to 2-methyl-3-hydroxypyridine.

Furan Ring-Opening and Recyclization Strategy

An alternative strategy involves the use of furan derivatives as starting materials. This method leverages the ability of the furan ring to undergo ring-opening upon treatment with specific reagents, followed by recyclization in the presence of an amine source to form the pyridine ring.

For instance, 2-acetylfuran can be reacted with ammonia under high temperature and pressure, leading to the formation of 2-methyl-3-hydroxypyridine.[2] While conceptually straightforward, this method can be challenging due to the potential for furan polymerization at elevated temperatures.

Diagram 2: Furan-based synthesis of 2-methyl-3-hydroxypyridine.

Regioselective Chlorination: The N-Oxide Strategy

Direct chlorination of 2-methyl-3-hydroxypyridine often leads to a mixture of products due to the activating nature of both the hydroxyl and methyl groups. To achieve regioselective chlorination at the 6-position, a more controlled approach is necessary. The use of a pyridine N-oxide intermediate is a highly effective strategy to direct the chlorination to the desired position.

The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.[3] In the case of 2-methyl-3-hydroxypyridine N-oxide, the directing effects of the N-oxide, methyl, and hydroxyl groups, as well as steric hindrance, favor the introduction of the chlorine atom at the 6-position.

The overall synthetic pathway involves three key steps:

-

N-Oxidation: Conversion of 2-methyl-3-hydroxypyridine to its corresponding N-oxide.

-

Chlorination: Regioselective chlorination of the N-oxide intermediate.

-

Deoxygenation: Removal of the N-oxide to yield the final product.

Diagram 3: N-Oxide strategy for 6-chlorination.

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available reagents.

Synthesis of 2-Methyl-3-hydroxypyridine (via Diels-Alder)

| Parameter | Value |

| Reactants | 4-Methyl-5-ethoxyoxazole, Maleic anhydride |

| Solvent | Benzene (anhydrous) |

| Temperature | Room temperature (initial), then reflux |

| Reaction Time | 3-4 minutes (initial), then 1 hour reflux |

| Work-up | Acidification, extraction |

| Typical Yield | 60-70% |

Procedure:

-

To a solution of 4-methyl-5-ethoxyoxazole (1.0 eq) in anhydrous benzene, add maleic anhydride (1.0 eq) portion-wise. An exothermic reaction will be observed.[1]

-

After the initial reaction subsides, heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature and acidify with aqueous HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

N-Oxidation of 2-Methyl-3-hydroxypyridine

| Parameter | Value |

| Reactant | 2-Methyl-3-hydroxypyridine |

| Oxidizing Agent | Hydrogen peroxide (30%) in acetic acid or m-CPBA |

| Solvent | Acetic acid or Dichloromethane |

| Temperature | 70-80 °C (for H₂O₂/AcOH) or Room temperature (for m-CPBA) |

| Reaction Time | 2-4 hours |

| Work-up | Neutralization, extraction |

| Typical Yield | >90% |

Procedure (using H₂O₂/AcOH):

-

Dissolve 2-methyl-3-hydroxypyridine (1.0 eq) in glacial acetic acid.

-

Add 30% hydrogen peroxide (1.1-1.5 eq) dropwise to the solution, maintaining the temperature between 70-80 °C.

-

Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic extracts and concentrate under reduced pressure to obtain the N-oxide.

Chlorination of 2-Methyl-3-hydroxypyridine N-oxide

| Parameter | Value |

| Reactant | 2-Methyl-3-hydroxypyridine N-oxide |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Work-up | Quenching with ice, neutralization, extraction |

| Typical Yield | 50-70% |

Procedure:

-

To a solution of 2-methyl-3-hydroxypyridine N-oxide (1.0 eq) in anhydrous dichloromethane, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.[3]

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate).

-

Extract the product with dichloromethane.

-

Dry the combined organic extracts and concentrate under reduced pressure. Purify by column chromatography.

Deoxygenation of 6-Chloro-2-methyl-3-hydroxypyridine N-oxide

| Parameter | Value |

| Reactant | 6-Chloro-2-methyl-3-hydroxypyridine N-oxide |

| Reducing Agent | Phosphorus trichloride (PCl₃) or Palladium on Carbon with a hydrogen source |

| Solvent | Dichloromethane or Ethanol/Ethyl acetate |

| Temperature | 0 °C to room temperature (PCl₃) or Room temperature (Pd/C) |

| Reaction Time | 1-3 hours (PCl₃) or 4-12 hours (Pd/C) |

| Work-up | Quenching, neutralization, extraction |

| Typical Yield | >80% |

Procedure (using PCl₃):

-

Dissolve 6-chloro-2-methyl-3-hydroxypyridine N-oxide (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Add phosphorus trichloride (1.1-1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Carefully quench the reaction with water and neutralize with a base.

-

Extract the product, dry the organic layer, and concentrate to obtain this compound.

Conclusion and Future Perspectives